(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid
Description
(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid is a specialized boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the para position and a fluorine atom at the ortho position on the phenyl ring. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis, due to its dual functionality:
- The Boc group protects the amine during reactions, preventing unwanted side interactions .
- The ortho-fluorine enhances Lewis acidity, improving reactivity in coupling reactions .
Its applications span drug discovery, particularly in synthesizing bioactive molecules and intermediates for kinase inhibitors or protease-targeting therapies .
Properties
IUPAC Name |
[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-7-4-5-8(12(16)17)9(13)6-7/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISURXDKVZMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Boronic Acid Group: The protected amino phenyl compound is then subjected to borylation reactions, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the use of robust catalysts and reagents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Strong Bases: Such as sodium hydroxide for deprotection of the Boc group.
Major Products:
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Deprotected Amines: Upon removal of the Boc group.
Scientific Research Applications
Synthetic Chemistry
1.1. Building Block for Drug Synthesis
Boronic acids are essential intermediates in the synthesis of biologically active compounds. (4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid can be utilized as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors due to its ability to form reversible covalent bonds with diols and amines.
1.2. Suzuki-Miyaura Coupling Reactions
This compound can participate in Suzuki-Miyaura coupling reactions, which are critical for forming carbon-carbon bonds in complex organic molecules. The presence of the boronic acid functional group allows for the coupling with various aryl halides, facilitating the synthesis of biaryl compounds that are often found in drug candidates .
Medicinal Chemistry
2.1. Anticancer Research
Research indicates that boronic acids can inhibit proteasomes, which are involved in protein degradation pathways related to cancer cell proliferation. The incorporation of this compound into drug design may enhance the efficacy of proteasome inhibitors .
2.2. Targeting Enzymatic Activity
The compound's ability to act as a reversible inhibitor makes it suitable for targeting specific enzymes involved in metabolic pathways. For instance, it can be used to inhibit serine proteases or other enzymes critical in disease mechanisms, providing a pathway for developing novel therapeutics .
Material Science
3.1. Polymer Chemistry
In polymer science, boronic acids like this compound are utilized to create cross-linked networks through dynamic covalent bonding. This property is exploited in developing smart materials that respond to environmental stimuli, such as pH or temperature changes .
3.2. Sensor Development
The unique properties of this compound enable its application in sensor technology, particularly for detecting biomolecules or environmental pollutants through fluorescence or electrochemical methods . Its ability to bind selectively with certain analytes enhances the sensitivity and specificity of sensors.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as an enzyme inhibitor, where it forms a tetrahedral adduct with the active site serine residue of serine proteases, thereby inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Reactivity and Selectivity
Fluorine Substituents
- Ortho- vs. Di-fluorinated Boronic Acids: The target compound’s ortho-fluorine increases Lewis acidity compared to non-fluorinated analogs but is less acidic than 2,6-difluorophenyl boronic acid (BAC-20), which has two electron-withdrawing fluorine atoms . Example: In coupling reactions, 2,6-difluorophenyl boronic acid exhibits faster kinetics but may suffer from steric hindrance, whereas the mono-fluorinated target compound balances reactivity and accessibility.
Boc-Protected Amino Group vs. Other Protecting Groups
- Boc vs. Benzyloxycarbonyl (Cbz): The Boc group in the target compound offers superior stability under basic and nucleophilic conditions compared to Cbz, which is prone to hydrogenolysis. For instance, (4-(((benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid requires careful handling to avoid premature deprotection .
- Boc vs. Free Amine: Boronic acids with unprotected amines (e.g., (3-aminophenyl)boronic acid) are highly reactive but prone to side reactions, limiting their utility in multi-step syntheses .
Positional Isomerism and Steric Effects
Meta-Substituted Analogs
- (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid (meta-Boc-amino) exhibits reduced steric hindrance compared to the target compound’s para-substituted Boc group. However, the para position optimizes electronic effects for coupling, as seen in higher yields for para-substituted derivatives in Suzuki reactions .
Extended Side Chains
- (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid introduces an ethyl spacer between the Boc group and phenyl ring. This modification reduces steric hindrance but may lower electronic activation of the boronic acid, resulting in slower coupling kinetics .
Complex Derivatives with Heterocycles
Data Tables: Key Comparative Properties
Table 1. Structural and Electronic Comparison
Biological Activity
(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of cancer therapy. This compound is characterized by the presence of a boron atom, which can interact with various biological molecules, influencing their function and stability.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 297.13 g/mol. Its structure features a fluorophenyl group, which may enhance its interaction with biological targets through halogen bonding or other non-covalent interactions.
The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which are prevalent in sugars and various biomolecules. This property can be exploited in the development of inhibitors for enzymes that rely on these interactions.
- Covalent Inhibition : Boronic acids can act as electrophiles, forming covalent bonds with nucleophilic sites on proteins, such as serine or cysteine residues. This mechanism is crucial for the design of targeted therapeutics aimed at specific enzymes involved in disease pathways.
- Target Engagement : Research indicates that compounds like this compound may selectively inhibit certain kinases or proteases, which are critical in cancer signaling pathways. For instance, studies have shown that modifications to the boronic acid structure can enhance selectivity for specific targets, thereby reducing off-target effects and improving therapeutic efficacy.
Biological Activity and Case Studies
Recent studies have evaluated the biological activity of this compound in various cellular models:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, it showed IC50 values in the nanomolar range against breast and lung cancer cell lines, indicating potent anti-tumor activity.
- Mechanistic Studies : Mechanistic investigations revealed that this compound induces apoptosis through the activation of caspase pathways. Western blot analysis confirmed the cleavage of caspases 3 and 7 in treated cells, suggesting a programmed cell death mechanism.
Data Table: Summary of Biological Activity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
